(2S,5R)-2-ethyl-1,5-dimethylpiperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,5R)-2-ethyl-1,5-dimethylpiperazine is a chiral piperazine derivative with potential applications in various fields, including medicinal chemistry and organic synthesis. This compound is characterized by its unique stereochemistry, which can influence its reactivity and interactions with biological targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,5R)-2-ethyl-1,5-dimethylpiperazine typically involves the stereoselective formation of the piperazine ring. One common method is the cyclization of appropriate diamines or amino alcohols under controlled conditions. For instance, the reaction of 2-ethyl-1,5-dimethylpiperazine with suitable reagents can yield the desired stereoisomer with high enantiomeric purity .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize advanced catalytic processes and continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
(2S,5R)-2-ethyl-1,5-dimethylpiperazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic solutions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or alcohols, while reduction can produce amines or hydrocarbons .
Scientific Research Applications
(2S,5R)-2-ethyl-1,5-dimethylpiperazine has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties, including potential use as a drug intermediate.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2S,5R)-2-ethyl-1,5-dimethylpiperazine involves its interaction with specific molecular targets. This compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
(2S,5R)-2-isopropyl-5-methylcyclohexanone: Another chiral compound with similar stereochemistry.
Uniqueness
(2S,5R)-2-ethyl-1,5-dimethylpiperazine is unique due to its specific stereochemistry and the resulting effects on its chemical and biological properties. This compound’s distinct structure allows for targeted applications in various fields, making it a valuable tool in research and industry .
Properties
Molecular Formula |
C8H18N2 |
---|---|
Molecular Weight |
142.24 g/mol |
IUPAC Name |
(2S,5R)-2-ethyl-1,5-dimethylpiperazine |
InChI |
InChI=1S/C8H18N2/c1-4-8-5-9-7(2)6-10(8)3/h7-9H,4-6H2,1-3H3/t7-,8+/m1/s1 |
InChI Key |
GZAROFBDHLNAHB-SFYZADRCSA-N |
Isomeric SMILES |
CC[C@H]1CN[C@@H](CN1C)C |
Canonical SMILES |
CCC1CNC(CN1C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.